molecular formula C7H10N2O B065721 3-Amino-2-methoxy-6-picoline CAS No. 186413-79-6

3-Amino-2-methoxy-6-picoline

Cat. No.: B065721
CAS No.: 186413-79-6
M. Wt: 138.17 g/mol
InChI Key: PCFDAJOZHXUBES-UHFFFAOYSA-N
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Description

3-Amino-2-methoxy-6-picoline, also known as 3-amino-2-methoxypicoline (AMP), is an organic compound that is widely used as a building block in organic synthesis. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. AMP has a wide range of applications in the field of synthetic organic chemistry due to its unique properties. It has been used to synthesize a number of compounds, including amino acids, peptides, and amines.

Scientific Research Applications

Coordination Chemistry and Complex Formation

  • Iron(III) Complexes with Dipicolinic Acid and 2-Amino-6-picoline : The study by Tabatabaee, Dadkhodaee, and Kukovec (2013) explores the synthesis and characterization of iron(III) compounds with dipicolinic acid and 2-amino-6-picoline. The research demonstrates how variations in molar ratios and solvents influence the formation of complexes with different coordination environments and pseudopolymorphism, providing insights into the structural versatility of picoline derivatives in coordination chemistry Tabatabaee, Dadkhodaee, & Kukovec, 2013.

Spectroscopic Characterization and DFT Calculations

  • Characterization of Pyridine-2-carboxylic Acid Derivatives : Tamer et al. (2018) conducted a comprehensive study on the characterization of picolinic acid and its derivatives, including 4-methoxy-pyridine-2-carboxylic acid, using FT-IR and UV-Vis spectroscopy, alongside DFT calculations. This research highlights the spectroscopic features and electronic properties of picoline derivatives, contributing to a deeper understanding of their chemical behavior Tamer et al., 2018.

Catalytic Applications and Synthesis

  • Electrochemical Amino-Oxygenation of Styrenes : Liang et al. (2016) developed an efficient electrochemical method for the amino-oxygenation of styrenes using a picoline derivative as part of the catalytic system. This process facilitates the synthesis of indolines, showcasing the utility of picoline derivatives in catalyzing bond formation reactions in an environmentally friendly manner Liang et al., 2016.

Biological Activities

  • Antibacterial Activity of Uracil Derivatives : The study by Zhi et al. (2005) on the synthesis and evaluation of 3-substituted-6-(3-ethyl-4-methylanilino)uracils reveals significant antibacterial properties against Gram-positive bacteria. This research exemplifies the potential of picoline derivatives in the development of new antibacterial agents Zhi et al., 2005.

Drug Delivery and Controlled Release

  • Methoxy-modified Kaolinite for Herbicide Delivery : Tan et al. (2015) investigated the use of methoxy-modified kaolinite as a carrier for the herbicide amitrole, demonstrating the potential of picoline derivatives in enhancing the loading capacity and controlled release of agrochemicals Tan et al., 2015.

Properties

IUPAC Name

2-methoxy-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFDAJOZHXUBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442326
Record name 3-Amino-2-methoxy-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186413-79-6
Record name 3-Amino-2-methoxy-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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